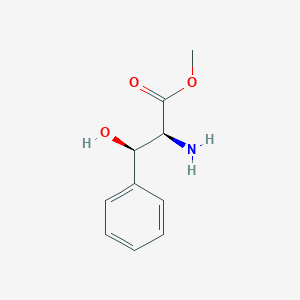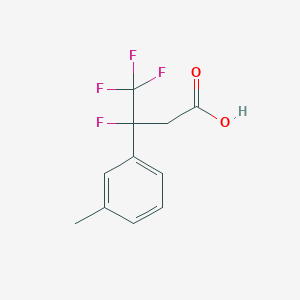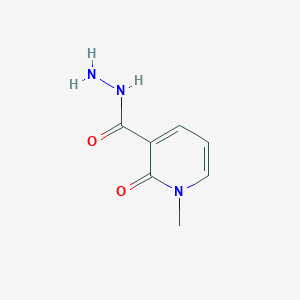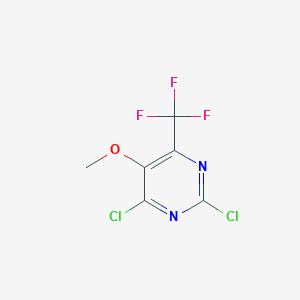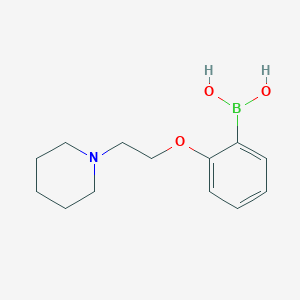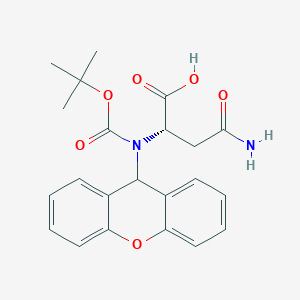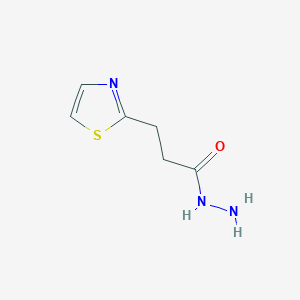
3-(Thiazol-2-yl)propanehydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Thiazol-2-yl)propanehydrazide is a chemical compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are used in various fields, including medicinal chemistry, agrochemicals, and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Thiazol-2-yl)propanehydrazide typically involves the reaction of thiazole derivatives with hydrazine. One common method includes the esterification of an acid followed by reaction with hydrazine monohydrate in a suitable solvent such as 2-propanol . Microwave irradiation techniques are also employed to enhance the efficiency and yield of the synthesis .
Industrial Production Methods: Industrial production methods for thiazole derivatives often involve large-scale synthesis using eco-friendly techniques. Microwave-assisted synthesis under solvent-free conditions is preferred for its rapid and efficient production .
化学反応の分析
Types of Reactions: 3-(Thiazol-2-yl)propanehydrazide undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidines .
科学的研究の応用
3-(Thiazol-2-yl)propanehydrazide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Exhibits antimicrobial, antifungal, and antitumor activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-(Thiazol-2-yl)propanehydrazide involves its interaction with specific molecular targets and pathways. For instance, it may bind to DNA and interact with enzymes like topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is particularly relevant in its antitumor activity.
類似化合物との比較
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Tiazofurin: An antineoplastic drug.
特性
分子式 |
C6H9N3OS |
|---|---|
分子量 |
171.22 g/mol |
IUPAC名 |
3-(1,3-thiazol-2-yl)propanehydrazide |
InChI |
InChI=1S/C6H9N3OS/c7-9-5(10)1-2-6-8-3-4-11-6/h3-4H,1-2,7H2,(H,9,10) |
InChIキー |
XRVXTXGERSAKAH-UHFFFAOYSA-N |
正規SMILES |
C1=CSC(=N1)CCC(=O)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



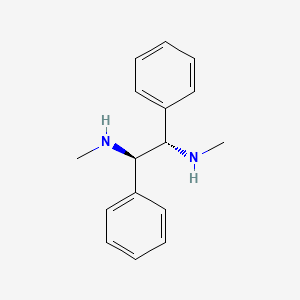
![(3aS,6S,6aS,8R,9aR,9bR)-8-Hydroxy-6,9a-dimethyl-3-methyleneoctahydroazuleno[4,5-b]furan-2,9(9aH,9bH)-dione](/img/structure/B12959130.png)
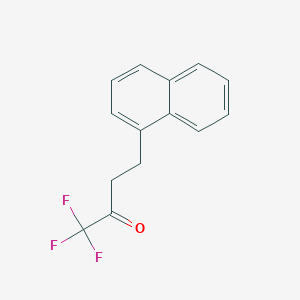
![3-Bromo-6-chloro-1-methyl-pyrazolo[3,4-d]pyrimidine](/img/structure/B12959147.png)
